molecular formula C22H20N2O5S B2951909 2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide CAS No. 922137-90-4

2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide

Cat. No.: B2951909
CAS No.: 922137-90-4
M. Wt: 424.47
InChI Key: DBASNZSYWWTWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a synthetic small molecule characterized by a dibenzo[b,f][1,4]oxazepin core fused with an 11-oxo-10,11-dihydro moiety. The 2-position of the oxazepine ring is substituted with an ethanesulfonamide group bearing a 4-methoxyphenyl substituent. The methoxy group on the phenyl ring may enhance solubility and influence pharmacokinetic properties through electron-donating effects.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-28-17-9-6-15(7-10-17)12-13-30(26,27)24-16-8-11-20-18(14-16)22(25)23-19-4-2-3-5-21(19)29-20/h2-11,14,24H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBASNZSYWWTWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It has been reported that similar dibenzo[b,f][1,4]oxazepine compounds have been involved in asymmetric transfer hydrogenation (ath) processes. This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function or structure.

Biochemical Pathways

The compound is likely involved in the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds. This process could affect various biochemical pathways, leading to downstream effects.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide (CAS Number: 922083-07-6) is a member of the dibenzo[b,f][1,4]oxazepine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H20N2O4SC_{23}H_{20}N_{2}O_{4}S, with a molecular weight of 388.4 g/mol. The structure consists of a dibenzo[b,f][1,4]oxazepine core substituted with a methoxyphenyl group and an ethanesulfonamide moiety.

PropertyValue
Molecular FormulaC23H20N2O4S
Molecular Weight388.4 g/mol
CAS Number922083-07-6

Research has indicated that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities, primarily through interactions with neurotransmitter systems and enzyme inhibition. Specifically, they may act as selective antagonists at dopamine D2 receptors, which are implicated in several neurological disorders.

Therapeutic Potential

  • Antidepressant Activity : Preliminary studies suggest that derivatives of dibenzo[b,f][1,4]oxazepine can exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain.
  • Anticancer Properties : Some studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

  • Dopamine D2 Receptor Antagonism : A study highlighted that compounds like this compound can selectively antagonize dopamine D2 receptors, providing potential therapeutic avenues for treating disorders such as schizophrenia and Parkinson's disease .
  • Anticancer Activity : In vitro studies have demonstrated that related oxazepine compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising role in cancer therapy .
  • Anti-inflammatory Mechanisms : Research indicates that these compounds may reduce inflammation by inhibiting NF-kB signaling pathways, thus lowering the production of inflammatory cytokines .

Table 2: Summary of Biological Activities

Activity TypeEvidence Level
AntidepressantModerate
AnticancerStrong
Anti-inflammatoryModerate to Strong

Comparison with Similar Compounds

N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide

  • Key Differences :
    • Replaces the ethanesulfonamide group with a 4-(trifluoromethyl)benzamide moiety.
    • Incorporates a methyl group at the 8-position of the oxazepin ring.
  • The benzamide linkage may limit conformational flexibility relative to the sulfonamide chain in the target compound .

1-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

  • Key Differences :
    • Substitutes the ethanesulfonamide with a methanesulfonamide group linked to a 4-chlorophenyl ring.
    • Features methyl groups at the 8- and 10-positions of the oxazepin core.
  • Implications :
    • The chlorine atom (electron-withdrawing) may increase binding affinity to hydrophobic targets but reduce solubility.
    • Additional methyl groups on the oxazepin ring could enhance steric hindrance, affecting interactions with biological receptors .

Functional Group Modifications

2-(4-Methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

  • Key Differences :
    • Replaces the sulfonamide (-SO2-NH-) with an acetamide (-NH-C(O)-CH2-) group.
    • Retains the 4-methoxyphenyl substituent.
  • Molecular weight (388.4 g/mol) is lower than the target compound (estimated ~424 g/mol), which may influence pharmacokinetics .

4-Methoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

  • Key Differences :
    • Substitutes the ethanesulfonamide with a benzenesulfonamide group bearing methoxy and methyl substituents.
    • Adds a methyl group at the 10-position of the oxazepin core.
  • Implications :
    • The benzenesulfonamide’s rigidity may restrict binding to flexible active sites compared to the ethanesulfonamide chain.
    • Methyl groups on the benzene ring could enhance lipophilicity, affecting membrane permeability .

Heterocyclic Core Analogues

4-Methoxybenzyl 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-Oxide

  • Key Differences :
    • Replaces the oxazepin oxygen with sulfur (thiazepine core).
    • Includes a carboxylate ester group at the 8-position.
  • Implications :
    • The thiazepine core may alter electronic properties and metabolic stability due to sulfur’s polarizability.
    • The carboxylate ester introduces hydrolytic liability, contrasting with the sulfonamide’s stability .

Structural and Spectral Comparisons

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups IR Spectral Features (cm⁻¹)
Target Compound C23H20N2O5S ~424 Sulfonamide, Methoxyphenyl νS=O: 1160–1200; νC-O (OCH3): 1250–1300
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide C24H17F3N2O3 438.4 Benzamide, Trifluoromethyl νC=O: 1660–1680; νC-F: 1100–1200
2-(4-Methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide C23H20N2O4 388.4 Acetamide, Methoxyphenyl νC=O: 1650–1680; νNH: 3200–3300
4-Methoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide C23H22N2O5S 438.5 Benzenesulfonamide, Methoxy νS=O: 1150–1200; νC-O (OCH3): 1240–1280

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.